molecular formula C22H15N3OS B8745717 N-(6-(1H-indazol-4-yl)naphthalen-2-yl)thiophene-3-carboxamide CAS No. 919362-75-7

N-(6-(1H-indazol-4-yl)naphthalen-2-yl)thiophene-3-carboxamide

Cat. No. B8745717
M. Wt: 369.4 g/mol
InChI Key: GEASIZWGBAFGDU-UHFFFAOYSA-N
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Patent
US08017601B2

Procedure details

4-bromo-1H-indazole (37.9 mg, 0.192 mmol), N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)thiophene-3-carboxamide (145.7 mg, 0.384 mmol), Fibercat palladium catalyst (Johnson-Matthey, 64.7 mg), and K2CO3 (2 M in water, 0.75 ml, 1.5 mmol) were combined in a microwave reaction vessel and 1,4-dioxane (2.3 ml) was added. The reaction tube was sealed and heated in the microwave (CEM microwave) at 60 Watts and 85 C for 20 minutes. The reaction was then cooled to room temperature, diluted with water (5 ml), and extracted with EtOAc (3×10 ml). The organic extracts were combined, washed with water (3×5 ml), dried over sodium sulfate, filtered, concentrated, and purified via silica gel (Biotage instrument, 13%->75% EtOAc/hexanes). This crude material was then purified via HPLC (10%->95% MeCN/water with 0.1% TFA) to afford title compound (7.4 mg, 10%). MS (ESI pos. ion) m/z: 370 (M+H). Calc'd Exact Mass for C22H15N3OS: 369.
Quantity
37.9 mg
Type
reactant
Reaction Step One
Name
N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)thiophene-3-carboxamide
Quantity
145.7 mg
Type
reactant
Reaction Step One
Name
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
64.7 mg
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
10%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[N:5][NH:6]2.CC1(C)C(C)(C)OB([C:19]2[CH:20]=[C:21]3[C:26](=[CH:27][CH:28]=2)[CH:25]=[C:24]([NH:29][C:30]([C:32]2[CH:36]=[CH:35][S:34][CH:33]=2)=[O:31])[CH:23]=[CH:22]3)O1.C([O-])([O-])=O.[K+].[K+].O1CCOCC1>[Pd].O>[NH:6]1[C:7]2[C:3](=[C:2]([C:19]3[CH:20]=[C:21]4[C:26](=[CH:27][CH:28]=3)[CH:25]=[C:24]([NH:29][C:30]([C:32]3[CH:36]=[CH:35][S:34][CH:33]=3)=[O:31])[CH:23]=[CH:22]4)[CH:10]=[CH:9][CH:8]=2)[CH:4]=[N:5]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
37.9 mg
Type
reactant
Smiles
BrC1=C2C=NNC2=CC=C1
Name
N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)thiophene-3-carboxamide
Quantity
145.7 mg
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C=C2C=CC(=CC2=CC1)NC(=O)C1=CSC=C1)C
Name
Quantity
0.75 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
2.3 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
64.7 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The reaction tube was sealed
TEMPERATURE
Type
TEMPERATURE
Details
heated in the microwave (CEM microwave) at 60 Watts and 85 C for 20 minutes
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×10 ml)
WASH
Type
WASH
Details
washed with water (3×5 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified via silica gel (Biotage instrument, 13%->75% EtOAc/hexanes)
CUSTOM
Type
CUSTOM
Details
This crude material was then purified via HPLC (10%->95% MeCN/water with 0.1% TFA)

Outcomes

Product
Name
Type
product
Smiles
N1N=CC2=C(C=CC=C12)C=1C=C2C=CC(=CC2=CC1)NC(=O)C1=CSC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 mg
YIELD: PERCENTYIELD 10%
YIELD: CALCULATEDPERCENTYIELD 10.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.